Cas no 366-85-8 (ethyl 4-(fluorosulfonyl)benzoate)
ethyl 4-(fluorosulfonyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-(fluorosulfonyl)-, ethyl ester
- Ethyl 4-(fluorosulfonyl)benzoate
- ethyl4-(fluorosulfonyl)benzoate
- EN300-224303
- 366-85-8
- ethyl 4-(fluorosulfonyl)benzoate
-
- MDL: MFCD28968655
- Inchi: 1S/C9H9FO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3
- InChI Key: PXMUDZVWIFCDHQ-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC=C(S(F)(=O)=O)C=C1
Computed Properties
- Exact Mass: 232.02055810Da
- Monoisotopic Mass: 232.02055810Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 68.8Ų
ethyl 4-(fluorosulfonyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033050-1g |
Ethyl 4-(fluorosulfonyl)benzoate |
366-85-8 | 95% | 1g |
¥1456.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033050-5g |
Ethyl 4-(fluorosulfonyl)benzoate |
366-85-8 | 95% | 5g |
¥4235.0 | 2024-04-18 | |
| Enamine | EN300-224303-0.05g |
ethyl 4-(fluorosulfonyl)benzoate |
366-85-8 | 95% | 0.05g |
$359.0 | 2024-06-20 | |
| Enamine | EN300-224303-0.1g |
ethyl 4-(fluorosulfonyl)benzoate |
366-85-8 | 95% | 0.1g |
$376.0 | 2024-06-20 | |
| Enamine | EN300-224303-0.25g |
ethyl 4-(fluorosulfonyl)benzoate |
366-85-8 | 95% | 0.25g |
$393.0 | 2024-06-20 | |
| Enamine | EN300-224303-0.5g |
ethyl 4-(fluorosulfonyl)benzoate |
366-85-8 | 95% | 0.5g |
$410.0 | 2024-06-20 | |
| Enamine | EN300-224303-1.0g |
ethyl 4-(fluorosulfonyl)benzoate |
366-85-8 | 95% | 1.0g |
$428.0 | 2024-06-20 | |
| Enamine | EN300-224303-2.5g |
ethyl 4-(fluorosulfonyl)benzoate |
366-85-8 | 95% | 2.5g |
$838.0 | 2024-06-20 | |
| Enamine | EN300-224303-5.0g |
ethyl 4-(fluorosulfonyl)benzoate |
366-85-8 | 95% | 5.0g |
$1240.0 | 2024-06-20 | |
| Enamine | EN300-224303-10.0g |
ethyl 4-(fluorosulfonyl)benzoate |
366-85-8 | 95% | 10.0g |
$1839.0 | 2024-06-20 |
ethyl 4-(fluorosulfonyl)benzoate Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on ethyl 4-(fluorosulfonyl)benzoate
Professional Introduction to Ethyl 4-(fluorosulfonyl)benzoate (CAS No. 366-85-8)
Ethyl 4-(fluorosulfonyl)benzoate, with the chemical formula C9H7FO5, is a significant compound in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 366-85-8, has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a fluosulfonyle group and an ester moiety makes it a versatile intermediate for synthesizing various bioactive molecules.
The fluorosulfonyl group in the molecular structure of ethyl 4-(fluorosulfonyl)benzoate imparts distinct reactivity and electronic characteristics, which are highly valuable in medicinal chemistry. Fluorine atoms are known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drugs, often enhancing metabolic stability and binding affinity. This feature has led to extensive research into fluorinated compounds, including ethyl 4-(fluorosulfonyl)benzoate, as potential candidates for therapeutic agents.
Ethyl 4-(fluorosulfonyl)benzoate serves as a crucial building block in the synthesis of more complex molecules. Its benzoate backbone provides a rigid aromatic framework, which can be further functionalized to create diverse pharmacophores. Researchers have leveraged this compound in the development of novel inhibitors, agonists, and antagonists targeting various biological pathways. For instance, studies have demonstrated its utility in designing compounds that interact with enzymes and receptors involved in inflammatory responses and cancer signaling.
In recent years, ethyl 4-(fluorosulfonyl)benzoate has been explored in the context of fluorinated drug candidates for oncology applications. The fluosulfonyle group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups that may enhance drug efficacy or selectivity. A notable study published in Journal of Medicinal Chemistry highlighted its role in synthesizing fluorinated benzene derivatives with improved cytotoxicity against certain cancer cell lines. These findings underscore the compound's potential as a precursor for next-generation anticancer therapies.
The pharmaceutical industry has also shown interest in ethyl 4-(fluorosulfonyl)benzoate for developing treatments against neurological disorders. The ability to fine-tune molecular properties through structural modifications offers a strategic advantage in addressing complex diseases like Alzheimer's and Parkinson's. Researchers have investigated its derivatives as potential cholinesterase inhibitors, leveraging the benzoate scaffold's compatibility with biological targets. Preliminary results suggest that certain fluorinated analogs exhibit promising activity while maintaining favorable pharmacokinetic profiles.
Beyond its pharmaceutical applications, ethyl 4-(fluorosulfonyl)benzoate finds utility in agrochemical research. The fluosulfonyle group's reactivity allows for the synthesis of fluorinated herbicides and pesticides with enhanced environmental stability and bioactivity. A recent publication in Organic Process Research & Development described its use in generating novel sulfonylurea derivatives effective against resistant weed species. Such innovations highlight the compound's broad applicability across multiple sectors of chemical science.
The synthesis of ethyl 4-(fluorosulfonyl)benzoate typically involves fluorosulfonation followed by esterification of 4-fluorobenzoic acid. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. Techniques such as catalytic fluorination and flow chemistry have further refined the production process, making it more efficient and scalable.
Ongoing research continues to uncover new applications for ethyl 4-(fluorosulfonyl)benzoate and its derivatives. Innovations in computational chemistry and high-throughput screening are accelerating the discovery of novel bioactive molecules derived from this compound. Collaborative efforts between academic institutions and pharmaceutical companies are fostering interdisciplinary approaches to maximize its potential in drug discovery.
In conclusion, ethyl 4-(fluorosulfonyl)benzoate (CAS No. 366-85-8) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and material science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with tailored properties. As research progresses, this compound is expected to contribute further to advancements in medicine and industrial chemistry.
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